1-{5-[(2-chloro-8-methylquinolin-3-yl)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one
Description
This compound is a pyrazoline derivative featuring a 2-chloro-8-methylquinoline moiety linked via a methyl group to the pyrazoline ring. The pyrazoline core is further substituted with a phenyl group at position 3 and an acetyl group at position 1. Pyrazoline derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The chlorine and methyl groups on the quinoline ring likely influence electronic and steric properties, modulating solubility and target affinity .
Properties
IUPAC Name |
1-[3-[(2-chloro-8-methylquinolin-3-yl)methyl]-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O/c1-14-7-6-10-17-11-18(22(23)24-21(14)17)12-19-13-20(25-26(19)15(2)27)16-8-4-3-5-9-16/h3-11,19H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBIGGNKZCPQKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CC3CC(=NN3C(=O)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(2-chloro-8-methylquinolin-3-yl)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-chloro-8-methylquinoline-3-carbaldehyde with a suitable hydrazine derivative to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the pyrazole ring . The final step involves the acylation of the pyrazole derivative with ethanoyl chloride to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts such as piperidine, pyridine, or triethylamine to facilitate the condensation and cyclization reactions . Additionally, large-scale production may require the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .
Chemical Reactions Analysis
Types of Reactions
1-{5-[(2-chloro-8-methylquinolin-3-yl)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one can undergo various chemical reactions, including:
Substitution: The chloro group in the quinoline ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
1-{5-[(2-chloro-8-methylquinolin-3-yl)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Studied for its potential as a therapeutic agent in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{5-[(2-chloro-8-methylquinolin-3-yl)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one is not fully understood, but it is believed to involve interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in cellular processes, leading to its observed biological activities . For example, it may inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between the target compound and related pyrazoline derivatives are summarized below.
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Quinoline vs. Anthracene/Quinoxaline Substituents The target compound’s 2-chloro-8-methylquinoline group provides a balance of lipophilicity and aromaticity, distinct from the bulky anthracene in or the nitrogen-dense quinoxaline in . These differences may influence binding to hydrophobic pockets or nucleic acid targets.
Crystallographic Data
- Compounds like (R = 0.065) and (R = 0.041) exhibit well-resolved crystal structures, suggesting stable conformations. The target compound’s structure, if solved via SHELXL , would likely show similar dihedral angles between the pyrazoline core and substituents.
Electron-Donating/Accepting Groups The furan ring in introduces electron-withdrawing effects, contrasting with the electron-donating methyl groups on the target compound’s quinoline ring. This could alter redox properties or metabolic stability.
Biological Activity
1-{5-[(2-chloro-8-methylquinolin-3-yl)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections will explore its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Synthesis
The compound's IUPAC name is 1-[3-[(2-chloro-8-methylquinolin-3-yl)methyl]-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone. Its molecular formula is C22H20ClN3O. The synthesis typically involves the condensation of 2-chloro-8-methylquinoline with hydrazine derivatives to form a hydrazone intermediate, which is cyclized to yield the pyrazole ring under acidic or basic conditions .
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | 2-chloro-8-methylquinoline, hydrazine |
| 2 | Cyclization | Acidic or basic conditions |
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of various bacterial strains such as E. coli and S. aureus. Specifically, compounds with structural modifications similar to 1-{5-[(2-chloro-8-methylquinolin-3-yl)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one demonstrated potent activity against these pathogens .
Antiviral Properties
The compound has been investigated for its potential antiviral effects. Some studies suggest that quinoline derivatives can interfere with viral replication mechanisms. The precise mechanism remains under investigation; however, it is believed that these compounds may inhibit viral enzymes or disrupt viral entry into host cells .
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. Research has identified that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cancer progression. For example, compounds similar to 1-{5-[(2-chloro-8-methylquinolin-3-yl)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one have shown efficacy in reducing tumor necrosis factor (TNF) levels and interleukin (IL) levels in various cancer models .
The exact mechanism of action for 1-{5-[(2-chloro-8-methylquinolin-3-yl)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors crucial for cell signaling pathways. This interaction may lead to inhibition of cell proliferation and induction of apoptosis in malignant cells .
Case Studies
Several case studies highlight the biological activities associated with this compound:
Case Study 1: Antimicrobial Efficacy
A study investigated a series of pyrazole derivatives for their antimicrobial activity against clinical isolates. The results indicated that compounds similar to 1-{5-[...]} exhibited significant inhibition against Klebsiella pneumonia and Pseudomonas aeruginosa, showcasing their potential as therapeutic agents in infectious diseases .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that certain derivatives could reduce cell viability in breast cancer cell lines by more than 70% at concentrations as low as 10 µM. These findings suggest a strong potential for development into anticancer therapies .
Q & A
Q. What synthetic methodologies are employed to prepare this compound?
The compound is synthesized via a multi-step protocol:
Chalcone precursor formation : Condensation of substituted quinoline aldehydes with acetophenone derivatives under basic conditions.
Cyclization : Reaction of the chalcone intermediate with hydrazine hydrate in refluxing ethanol to form the 4,5-dihydropyrazole ring.
Functionalization : Introduction of the 2-chloro-8-methylquinolin-3-ylmethyl group via nucleophilic substitution or alkylation under controlled pH (e.g., acetic acid medium).
Purification : Recrystallization from ethanol or DMF/EtOH mixtures to isolate the final product .
Q. How is the compound structurally characterized?
Key techniques include:
- X-ray crystallography : Determines bond lengths, dihedral angles (e.g., phenyl ring orientation relative to the pyrazoline core), and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., methyl groups on quinoline, phenyl ring integration ratios) .
- Mass spectrometry : High-resolution MS validates molecular formula and fragmentation patterns .
Q. What preliminary biological screening methods are applicable?
- In vitro assays :
- Antimicrobial activity: Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi).
- Anti-inflammatory potential: COX-2 inhibition assays.
- Docking studies : Molecular modeling against target proteins (e.g., bacterial DNA gyrase) to predict binding affinity .
Advanced Research Questions
Q. How do intermolecular interactions influence crystal packing and stability?
- Hydrogen bonding : The pyrazolinone carbonyl oxygen acts as an acceptor for C–H···O interactions, forming 1D chains (e.g., C5–H5A···O2 in ).
- π-π stacking : Aromatic rings (quinoline and phenyl) contribute to layered packing, with centroid-to-centroid distances of 3.6–3.8 Å .
- Methodological refinement : Hydrogen atoms are placed geometrically, and thermal parameters are refined using riding models in software like SHELXL .
Q. How can structure-activity relationships (SAR) be explored for bioactivity optimization?
- Substituent variation :
- Quinoline modifications : Replace 2-chloro-8-methyl with electron-withdrawing groups (e.g., nitro) to enhance antimicrobial potency.
- Pyrazoline core : Introduce bulkier groups at position 3 to sterically hinder metabolic degradation.
- Comparative assays : Test analogs with systematic substitutions in standardized bacterial/fungal models .
Q. What advanced spectroscopic techniques resolve tautomeric or conformational ambiguities?
Q. How is environmental stability assessed for this compound?
- Hydrolytic degradation : Reflux in buffers (pH 3–9) to identify labile bonds (e.g., ester or amide linkages).
- Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC-MS.
- Ecotoxicity screening : Use Daphnia magna or algae growth inhibition tests to evaluate aquatic impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
